Cas no 13649-88-2 (21-Deacetoxy Deflazacort)
21-Deacetoxy Deflazacort Chemical and Physical Properties
Names and Identifiers
-
- Deflazacort
- 11b,21-Dihydroxy-2'-methyl-5'bH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate
- DEFLAZACORT INTERMEDIATE
- (4AR,4BS,5S,6AS,9AR,10AS,10BS)-6B-ACETYL-5-HYDROXY-4A,6A,8-TRIMETHYL-4A,4B,5,6,6A,6B,9A,10,10A,10B,11,12-DODECAHYDRO-9-OXA-7-AZA-PENTALENO[2,1-A]PHENANTHREN-2-ONE
- (4AR,4BS,5S,6AS,9AR,10AS,10BS)-6B-ACETYL-5-HYDROXY-4A,6A,8-TRIMETHYL-4A,4B,5,6,6A,6B,9A,10,10A,10B,11,12-DODECAHYDRO-9-...
- 21-Deacetoxy Deflazacort
- 11beta-Hydroxy-2'-methyl-5'betaH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- Desacetoxy Deflazacort
- Deflazacort intermediates
- Deflazacort Intermediate (D5)
- (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)
- PREGNA-1,4-DIENE-11B-OL-17A,16A-D-2-METHYL-OXAZOLINE-3,20-DIONE
- 11β-hydroxy-2'-Methyl-5'βH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- (11beta,16beta)-11-hydroxy-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one
- YZ5KNW2BZH
- (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
- (1S,2S,4R,8S,9S,11S,12S,13R)-8-ACETYL-11-HYDROXY-6,9,13-TRIMETHYL-5-OXA-7-AZAPENTACYCLO[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]ICOSA-6,14,17-TRIEN-16-ONE
- CS-0144084
- 11beta-hydroxy-2'-methyl-(16beta)-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- 21-Desacetoxydeflazacort; (11beta,16beta)-11-Hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione; 5'betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11beta-hydroxy-2'-methyl- (8CI)
- PD118134
- HY-134520
- (11beta,16beta)-11beta-hydroxy-2'-methyl-5betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- Deflzazcort intermediate
- 5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11-hydroxy-2'-methyl-, (11beta,16beta)-
- BCP08483
- 13649-88-2
- 5'betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11beta-hydroxy-2'-methyl-
- 21-Desacetoxydeflazacort
- Q-102819
-
- Inchi: InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1
- InChI Key: WQUXBQVUVGNOKK-AAZVSSJSSA-N
- SMILES: O1C(C)=N[C@]2(C(C)=O)[C@@]1([H])C[C@@]1([H])[C@]3([H])CCC4=CC(C=C[C@]4(C)[C@@]3([H])[C@H](C[C@@]12C)O)=O
Computed Properties
- Exact Mass: 383.21000
- Monoisotopic Mass: 383.21
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 1
- Complexity: 872
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76A^2
- XLogP3: 2
Experimental Properties
- Color/Form: Powder
- Density: 1.39
- Melting Point: 275-280 ºC
- Boiling Point: 544.2±50.0 °C at 760 mmHg
- Flash Point: 282.9±30.1 °C
- Refractive Index: 1.675
- PSA: 75.96000
- LogP: 2.45560
- Vapor Pressure: No data available
21-Deacetoxy Deflazacort Security Information
- Signal Word:Warning
- Hazard Statement: H312 (100%) H315 (100%) H319 (100%)
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H312 (100%) H315 (100%) H319 (100%)
- Storage Condition:Store at 4 ° C, -4 ° C is better
21-Deacetoxy Deflazacort Customs Data
- HS CODE:2937290090
- Customs Data:
China Customs Code:
2937290090
21-Deacetoxy Deflazacort Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80432-5mg |
11β-Hydroxy-2'-methyl-5'βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione |
13649-88-2 | 98.0% | 5mg |
¥220 | 2021-05-07 | |
| Chemenu | CM141523-25g |
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one |
13649-88-2 | 95% | 25g |
$234 | 2021-08-05 | |
| Chemenu | CM141523-100g |
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one |
13649-88-2 | 95% | 100g |
$580 | 2021-08-05 | |
| TRC | D198000-5mg |
21-Deacetoxy Deflazacort |
13649-88-2 | 5mg |
$ 131.00 | 2023-09-08 | ||
| TRC | D198000-10mg |
21-Deacetoxy Deflazacort |
13649-88-2 | 10mg |
$ 219.00 | 2023-09-08 | ||
| TRC | D198000-25mg |
21-Deacetoxy Deflazacort |
13649-88-2 | 25mg |
$481.00 | 2023-05-18 | ||
| TRC | D198000-50mg |
21-Deacetoxy Deflazacort |
13649-88-2 | 50mg |
$917.00 | 2023-05-18 | ||
| TRC | D198000-100mg |
21-Deacetoxy Deflazacort |
13649-88-2 | 100mg |
$ 1629.00 | 2023-09-08 | ||
| Chemenu | CM141523-25g |
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1'4,5]indeno[1,2-d]oxazol-4(2H)-one |
13649-88-2 | 95% | 25g |
$234 | 2023-03-07 | |
| Chemenu | CM141523-100g |
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1'4,5]indeno[1,2-d]oxazol-4(2H)-one |
13649-88-2 | 95% | 100g |
$580 | 2023-03-07 |
21-Deacetoxy Deflazacort Suppliers
21-Deacetoxy Deflazacort Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
-
Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on 21-Deacetoxy Deflazacort
21-Deacetoxy Deflazacort: A Comprehensive Overview
Deflazacort, with the CAS number 13649-88-2, is a synthetic corticosteroid that has been widely studied for its potent anti-inflammatory and immunosuppressive properties. The compound, specifically its derivative 21-Deacetoxy Deflazacort, has garnered significant attention in recent years due to its unique pharmacological profile and potential therapeutic applications. This article delves into the latest research findings, clinical applications, and future directions for this compound.
The structural modification of Deflazacort to create 21-Deacetoxy Deflazacort involves the removal of the acetoxy group at the 21st position. This modification significantly alters the compound's pharmacokinetic properties, enhancing its bioavailability and reducing potential side effects. Recent studies have demonstrated that this derivative exhibits improved solubility and faster absorption compared to the parent compound, making it a more viable option for various therapeutic interventions.
Deflazacort is known for its potent anti-inflammatory effects, which are mediated through its ability to bind to the glucocorticoid receptor (GR) and modulate the expression of pro-inflammatory genes. The 21-deacetoxy derivative has been shown to retain these effects while demonstrating a reduced risk of systemic side effects such as corticosteroid-induced osteoporosis or adrenal suppression. This makes it particularly suitable for long-term use in chronic inflammatory conditions.
In recent clinical trials, 21-Deacetoxy Deflazacort has been evaluated for its efficacy in treating autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS). Results from these trials indicate that the compound not only reduces inflammation but also preserves muscle strength and bone density, which are often compromised by traditional corticosteroids. These findings underscore its potential as a safer alternative for patients requiring prolonged corticosteroid therapy.
The mechanism of action of Deflazacort involves multiple pathways, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor-kappa B (NF-κB) signaling. The 21-deacetoxy derivative has been found to enhance these pathways without increasing the risk of adverse effects. This dual action makes it highly effective in managing both acute and chronic inflammatory conditions.
In terms of pharmacokinetics, 21-Deacetoxy Deflazacort exhibits a rapid onset of action and a relatively short half-life, allowing for precise dosing and reduced systemic exposure. This characteristic is particularly advantageous in scenarios where immediate relief is required, such as in acute exacerbations of inflammatory bowel disease (IBD). Recent studies have also highlighted its potential for use in pediatric populations, where traditional corticosteroids are often contraindicated due to their side effect profiles.
The safety profile of Deflazacort has been extensively studied, with research indicating a lower incidence of adverse events compared to other corticosteroids. The 21-deacetoxy derivative further enhances this safety profile by minimizing systemic corticosteroid effects while maintaining robust anti-inflammatory activity. This balance between efficacy and safety positions it as a promising candidate for future drug development.
In conclusion, Deflazacort, particularly its 21-deacetoxy derivative, represents a significant advancement in corticosteroid therapy. With its improved pharmacokinetic properties, potent anti-inflammatory effects, and favorable safety profile, it holds immense potential for treating a wide range of inflammatory and autoimmune conditions. As research continues to uncover new applications and mechanisms of action, 21-Deacetoxy Deflazacort is poised to become a cornerstone in modern anti-inflammatory therapy.
13649-88-2 (21-Deacetoxy Deflazacort) Related Products
- 72099-45-7(6b-Hydroxy-21-desacetyl Deflazacort)
- 13649-57-5(21-Desacetyl Deflazacort)
- 14484-47-0(Deflazacort)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)